molecular formula C21H20F7N3O4S B3029943 Bitopertin (R enantiomer) CAS No. 845614-12-2

Bitopertin (R enantiomer)

カタログ番号 B3029943
CAS番号: 845614-12-2
分子量: 543.5
InChIキー: YUUGYIUSCYNSQR-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bitopertin (R enantiomer), also known as RG1678 (R enantiomer) or RO4917838 (R enantiomer), is the R-enantiomer of Bitopertin . It is a potent, noncompetitive glycine reuptake inhibitor . It inhibits glycine uptake at human GlyT1 with a concentration exhibiting IC50 of 25 nM .


Synthesis Analysis

Bitopertin (R enantiomer) is a glycine transport inhibitor that has been administered orally in studies . It has been shown to improve anemia, reduce hemolysis, diminish ineffective erythropoiesis, and increase red cell survival in a mouse model of β-thalassemia . Bitopertin ameliorates erythroid oxidant damage .


Molecular Structure Analysis

The molecular formula of Bitopertin (R enantiomer) is C21H20F7N3O4S . Its average mass is 543.455 Da and its monoisotopic mass is 543.106262 Da .


Chemical Reactions Analysis

Bitopertin (R enantiomer) competitively blocks [3H]ORG24598 binding sites at human GlyT1b in membranes from Chinese hamster ovary cells . It potently inhibits [3H]glycine uptake in cells stably expressing hGlyT1b and mGlyT1b .

科学的研究の応用

1. Evaluation of Cardiac Effects

Bitopertin, a selective glycine reuptake inhibitor, was evaluated for its effects on cardiac repolarization in healthy male volunteers. The study found that multiple dosing with bitopertin did not affect the QTcF, a measure of heart rhythm and its health, in these volunteers (Hofmann et al., 2012).

2. Treatment of Schizophrenia

Bitopertin has been studied in the context of schizophrenia treatment. A phase II/III trial compared bitopertin monotherapy with placebo in patients with acute exacerbation of schizophrenia. The results showed improvements in positive symptoms and readiness for hospital discharge with bitopertin treatment, although the primary endpoint did not show statistical significance (Bugarski-Kirola et al., 2014).

3. Pharmacokinetic Modeling

Bitopertin's pharmacokinetics, particularly its absorption and impact on drug properties, has been explored through physiologically based pharmacokinetic (PBPK) modeling. This approach has informed the clinical formulation development and supports setting biorelevant specifications for the drug (Parrott et al., 2014).

4. Haematological Effects

A study on the haematological effects of bitopertin in patients with non-transfusion-dependent β-thalassaemia indicated that while bitopertin showed preclinical promise, it failed to show clinically significant improvements in human patients. The study highlighted the challenges of translating preclinical findings into therapeutic efficacy (Taher et al., 2021).

5. Neurophysiological Effects in Schizophrenia

Bitopertin's effects on neurophysiological biomarkers in schizophrenia were investigated. This study, focusing on NMDAR-related event-related potential deficits, found that bitopertin did not significantly affect either symptoms or NMDAR-related biomarkers at the tested dose (Kantrowitz et al., 2017).

6. Glycine Transport Inhibition for Schizophrenia

Another study explored the efficacy and safety of bitopertin, as a glycine reuptake inhibitor, in patients with schizophrenia and predominant negative symptoms. The study found a reduction of negative symptoms and suggested that glycine reuptake inhibition could be a novel treatment approach (Umbricht et al., 2014).

作用機序

Bitopertin is a glycine transporter 1 (GlyT1) inhibitor that increases levels of the neurotransmitter glycine by inhibiting its reuptake from the synaptic cleft . Glycine acts as a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .

Safety and Hazards

Bitopertin (R enantiomer) is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

Bitopertin (R enantiomer) is currently being studied in phase 2 clinical trials for the treatment of the negative symptoms of schizophrenia . Disc Medicine has initiated a Phase 2 clinical study of Bitopertin in adults with Erythropoietic Protoporphyria (EPP) and is planning to develop Bitopertin as a potential treatment for a range of hematologic diseases .

特性

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUGYIUSCYNSQR-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676592
Record name {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bitopertin (R enantiomer)

CAS RN

845614-12-2
Record name [4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845614-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bitopertin (R enantiomer)
Reactant of Route 2
Reactant of Route 2
Bitopertin (R enantiomer)
Reactant of Route 3
Reactant of Route 3
Bitopertin (R enantiomer)
Reactant of Route 4
Reactant of Route 4
Bitopertin (R enantiomer)
Reactant of Route 5
Reactant of Route 5
Bitopertin (R enantiomer)
Reactant of Route 6
Reactant of Route 6
Bitopertin (R enantiomer)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。